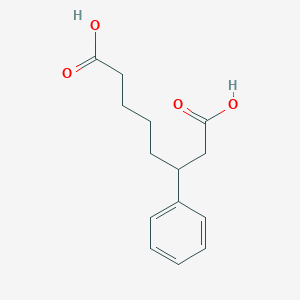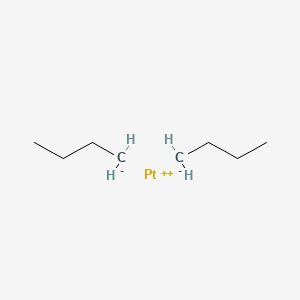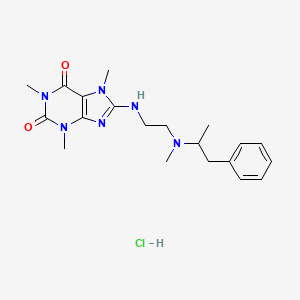
Fencamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fencamine hydrochloride is a psychostimulant drug of the amphetamine class. It is closely related to fenethylline and is known for its stimulant properties. This compound has been used in various medical applications, particularly for its effects on the central nervous system.
Méthodes De Préparation
Fencamine hydrochloride can be synthesized through a series of chemical reactions. One common method involves the Diels-Alder reaction between cyclopentadiene and β-nitrostyrene (1-nitro-2-phenyl-ethene). The resulting norcamphene derivative undergoes reduction of the C=C double bond and the nitro group to yield the saturated norcamphane derivative . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Fencamine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group in the precursor can be reduced to form the amine derivative.
Substitution: this compound can undergo substitution reactions, particularly at the amine group, to form various derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Fencamine hydrochloride has been studied extensively for its applications in various fields:
Chemistry: It is used as a model compound in studies involving psychostimulant drugs and their chemical properties.
Industry: Its stimulant properties have led to its use in various industrial applications, particularly in the development of new pharmaceuticals.
Mécanisme D'action
Fencamine hydrochloride acts as an indirect dopamine agonist. It releases dopamine by a mechanism similar to that of amphetamines but is ten times less potent than dexamphetamine at producing this effect . The main mechanism of action involves the inhibition of dopamine reuptake, increasing the amount of dopamine in the synapse . Unlike amphetamines, this compound does not inhibit the action of monoamine oxidase enzymes, making it somewhat safer .
Comparaison Avec Des Composés Similaires
Fencamine hydrochloride is similar to other psychostimulant drugs like fenethylline and dexamphetamine. it is unique in its mechanism of action and safety profile. Unlike dexamphetamine, this compound does not inhibit monoamine oxidase enzymes, reducing the risk of certain side effects . Other similar compounds include:
Fenethylline: Another psychostimulant with similar properties.
Dexamphetamine: A more potent stimulant with a different safety profile.
Nomifensine: A pure uptake inhibitor with a similar in vitro profile to this compound.
This compound’s unique properties make it a valuable compound for research and medical applications.
Propriétés
Numéro CAS |
63918-50-3 |
|---|---|
Formule moléculaire |
C20H29ClN6O2 |
Poids moléculaire |
420.9 g/mol |
Nom IUPAC |
1,3,7-trimethyl-8-[2-[methyl(1-phenylpropan-2-yl)amino]ethylamino]purine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C20H28N6O2.ClH/c1-14(13-15-9-7-6-8-10-15)23(2)12-11-21-19-22-17-16(24(19)3)18(27)26(5)20(28)25(17)4;/h6-10,14H,11-13H2,1-5H3,(H,21,22);1H |
Clé InChI |
ZJEWHDIQXPOUEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1)N(C)CCNC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)

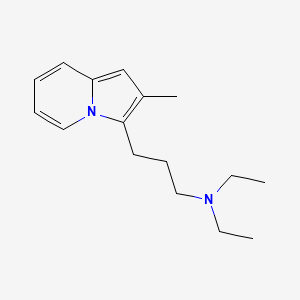


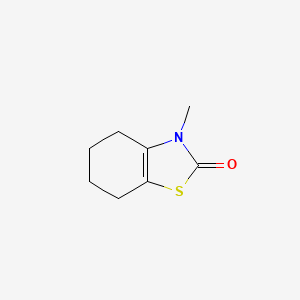
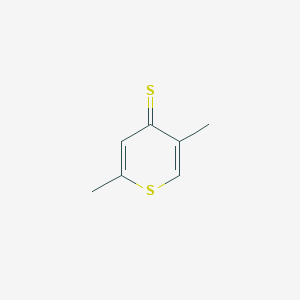
![3-[2-(Naphthalen-1-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14490878.png)
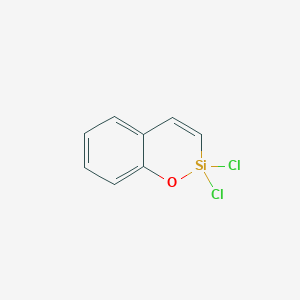
![4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14490893.png)
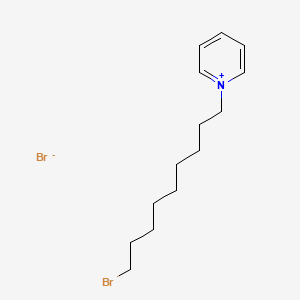
![2-Amino-6-[5-[(5-amino-5-carboxypentyl)carbamoyloxy]pentoxycarbonylamino]hexanoic acid](/img/structure/B14490901.png)
